Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Preparation Methods
The synthesis of Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with benzyl bromide under basic conditions . The reaction conditions typically involve the use of solvents like dichloromethane or toluene, and bases such as sodium hydride or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the inhibition of specific signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to Dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate include:
Dibenzyl sulfide: Known for its use in organic synthesis and as a precursor for other chemical compounds.
1,4-Dimethylbenzene: Used in the production of various chemicals and as a solvent in industrial applications.
What sets this compound apart is its unique structure, which imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C40H37N3O4 |
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Molecular Weight |
623.7 g/mol |
IUPAC Name |
dibenzyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C40H37N3O4/c1-26-20-21-27(2)33(22-26)38-34(23-43(42-38)32-18-12-7-13-19-32)37-35(39(44)46-24-30-14-8-5-9-15-30)28(3)41-29(4)36(37)40(45)47-25-31-16-10-6-11-17-31/h5-23,37,41H,24-25H2,1-4H3 |
InChI Key |
VOTAJOPZOQPJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC4=CC=CC=C4)C)C)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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